molecular formula C21H32N2O3 B5214860 ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

Cat. No.: B5214860
M. Wt: 360.5 g/mol
InChI Key: KRAGVRAMYSMIIC-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is an organic compound with the molecular formula C21H32N2O3 This compound features a cyclohexyl group, a diethylamino-substituted phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(diethylamino)aniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions will introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyclohexyl-3-{[4-(dimethylamino)phenyl]amino}-3-oxopropanoate
  • Ethyl 2-cyclohexyl-3-{[4-(methoxy)phenyl]amino}-3-oxopropanoate
  • Ethyl 2-cyclohexyl-3-{[4-(methylamino)phenyl]amino}-3-oxopropanoate

Uniqueness

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-[4-(diethylamino)anilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-4-23(5-2)18-14-12-17(13-15-18)22-20(24)19(21(25)26-6-3)16-10-8-7-9-11-16/h12-16,19H,4-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAGVRAMYSMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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